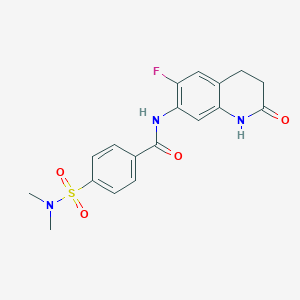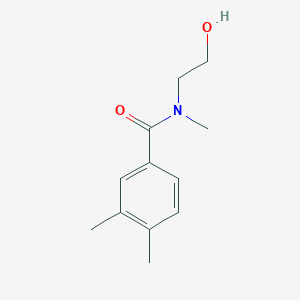![molecular formula C19H16ClN3O5S2 B7498830 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme and blocks the hydration of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have various physiological effects depending on the tissue and the specific carbonic anhydrase enzyme that is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide depend on the tissue and the specific carbonic anhydrase enzyme that is inhibited. Inhibition of carbonic anhydrase enzymes in the eye can lead to a decrease in intraocular pressure and is therefore being studied as a potential treatment for glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can lead to a decrease in the pH of the cerebrospinal fluid and is therefore being studied as a potential treatment for epilepsy. Inhibition of carbonic anhydrase enzymes in cancer cells can lead to a decrease in the pH of the tumor microenvironment and is therefore being studied as a potential treatment for cancer.
实验室实验的优点和局限性
One of the major advantages of using 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to have cytotoxic effects on certain cell lines.
未来方向
There are several future directions for the research on 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as osteoporosis, obesity, and diabetes. Additionally, the compound's potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo is also being studied.
合成方法
The synthesis of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide and 3-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-6-8-15(9-7-14)23-30(27,28)17-10-4-13(5-11-17)19(24)22-16-2-1-3-18(12-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEKNGXKBFAWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)


![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)

![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)